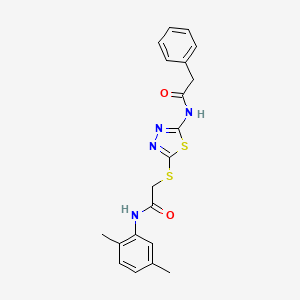

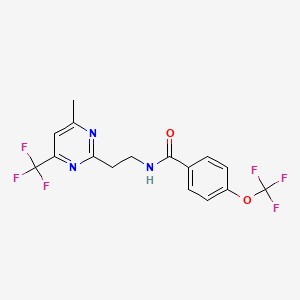

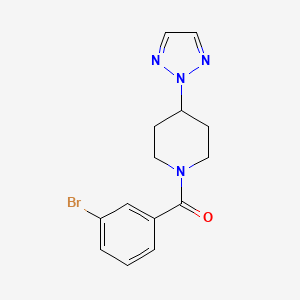

4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-fluoro-N-arylsulfonamides are a class of fluorinating reagents suitable for radical fluorination under mild conditions . They have been used in the synthesis of various organic compounds .

Molecular Structure Analysis

The molecular structure of N-fluoro-N-arylsulfonamides generally consists of a sulfonamide group (SO2NH2) attached to an aromatic ring, with a fluorine atom also attached to the aromatic ring .

Chemical Reactions Analysis

N-fluoro-N-arylsulfonamides are used as fluorinating agents in radical fluorination reactions . They can participate in various chemical reactions to introduce a fluorine atom into organic compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of N-fluoro-N-arylsulfonamides can vary depending on the specific compound. For example, 4-Fluoro-N-phenylbenzenesulfonamide has a molecular weight of 251.28 g/mol and a topological polar surface area of 54.6 Ų .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Sulfonamides, which include the compound , are well-known motifs in medicinal chemistry . They form a large family of antibacterial agents and are found in numerous other drugs . The sulfonamide group is resistant to hydrolysis while being transition-state mimetics of the peptide bond, which has endeared them to medicinal chemists over the years .

Organic Synthesis

The sulfonamide motif has various applications in organic synthesis . It can serve as an activating group, protecting group, leaving group, and as a molecular scaffold . This versatility makes it a valuable tool in the synthesis of a wide range of organic compounds .

Radiopharmaceutical Chemistry

The compound can be used as a building block for labeling peptides, proteins, and oligonucleotides with fluorine-18 via Cu (I)-mediated click chemistry . This technique is reliable, robust, and efficient for radiolabeling these biopolymers with the short-lived positron emitter 18F .

Bioconjugation

The compound can be used in bioconjugation, a process that involves joining two biomolecules together . This is particularly useful in the development of drugs and in the study of biological systems .

Labeling of Biopolymers

The compound can be used to label a variety of biopolymers, including peptides, proteins, and oligonucleotides . This is important in many areas of research, including drug development and molecular biology .

Lithium-Ion Batteries

Sulfonamides, including the compound , have been studied for their potential use in lithium-ion batteries . They can contribute to the formation of a solid electrolyte interphase, which is crucial for the performance of these batteries .

Wirkmechanismus

Zukünftige Richtungen

The use of N-fluoro-N-arylsulfonamides as fluorinating agents in radical fluorination reactions is a promising area of research in organic chemistry . Future research may focus on developing new synthetic methods using these reagents, as well as exploring their potential applications in the synthesis of fluorinated organic compounds .

Eigenschaften

IUPAC Name |

4-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O4S2/c1-2-12-26(22,23)21-11-3-4-14-5-8-16(13-18(14)21)20-27(24,25)17-9-6-15(19)7-10-17/h5-10,13,20H,2-4,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHSMPOWCKDANG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cycloheptyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2913857.png)

![5-[2-(4-chlorophenyl)ethanehydrazonoyl]-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2913860.png)

![3-[4-(3,5-Dinitrophenoxy)phenyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2913861.png)

![N-(5-chloro-2-methoxyphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2913863.png)

![methyl 2-[(2Z)-2-amino-2-[(phenylformamido)imino]ethoxy]benzoate](/img/structure/B2913869.png)